2-chloro-N-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}benzamide
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Overview
Description
2-chloro-N-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}benzamide is a complex organic compound that features a benzimidazole core, a benzamide moiety, and a methoxyphenoxyethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}benzamide typically involves multiple steps. One common route includes the following steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Attachment of the methoxyphenoxyethyl side chain: This step involves the reaction of the benzimidazole intermediate with 2-(2-methoxyphenoxy)ethylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Introduction of the benzamide moiety: The final step involves the acylation of the intermediate with 2-chlorobenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated purification systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}benzamide can undergo various chemical reactions, including:
Substitution reactions: The chloro group can be replaced by other nucleophiles under suitable conditions.
Oxidation and reduction reactions: The benzimidazole core can be oxidized or reduced, altering the electronic properties of the compound.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution reactions: Reagents like sodium azide or potassium thiocyanate can be used.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution reactions: Products will vary depending on the nucleophile used.
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced benzimidazole derivatives.
Hydrolysis: Corresponding carboxylic acids and amines.
Scientific Research Applications
2-chloro-N-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for developing new drugs, particularly those targeting specific enzymes or receptors.
Biology: It can be used in studies involving enzyme inhibition or receptor binding.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Industry: It can be used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-chloro-N-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, inhibiting its activity. The molecular targets and pathways involved would vary depending on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Carvedilol: A compound with a similar benzimidazole core and methoxyphenoxyethyl side chain.
2-chloro-N-(2-methoxy-1-methylethyl)benzamide: A simpler analog with a similar benzamide moiety.
Uniqueness
2-chloro-N-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}benzamide is unique due to the combination of its structural features, which confer specific electronic and steric properties. This makes it a valuable compound for various applications, particularly in the development of new drugs and materials.
Properties
Molecular Formula |
C23H20ClN3O3 |
---|---|
Molecular Weight |
421.9 g/mol |
IUPAC Name |
2-chloro-N-[1-[2-(2-methoxyphenoxy)ethyl]benzimidazol-2-yl]benzamide |
InChI |
InChI=1S/C23H20ClN3O3/c1-29-20-12-6-7-13-21(20)30-15-14-27-19-11-5-4-10-18(19)25-23(27)26-22(28)16-8-2-3-9-17(16)24/h2-13H,14-15H2,1H3,(H,25,26,28) |
InChI Key |
HHVXZHFJFXKBNS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCCN2C3=CC=CC=C3N=C2NC(=O)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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